molecular formula C9H14O2 B018863 Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- CAS No. 108451-44-1

Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl-

Cat. No. B018863
CAS RN: 108451-44-1
M. Wt: 154.21 g/mol
InChI Key: JCYVKRFGVAUOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- is a cyclic carboxylic acid with a molecular formula of C8H12O2. It is a colorless liquid that is soluble in water and ethanol. Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been the subject of scientific research due to its potential for use in the development of new drugs and other applications.

Mechanism of Action

The mechanism of action of cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- in lab experiments is its potential for use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop drugs that target specific pathways.

Future Directions

There are several potential future directions for research involving cyclopentanecarboxylic acid, 3-ethenyl-2-methyl-. One area of research could focus on further understanding its mechanism of action. Another area of research could focus on developing new drugs that target specific pathways. Additionally, research could focus on exploring its potential applications in the treatment of oxidative stress-related diseases.

Synthesis Methods

Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- can be synthesized through a variety of methods. One common method involves the reaction of cyclopentadiene with methacrolein in the presence of a catalyst. Another method involves the reaction of 3-methylcyclopentene with carbon monoxide and hydrogen in the presence of a catalyst.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl- has been the subject of scientific research due to its potential for use in the development of new drugs. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

CAS RN

108451-44-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-ethenyl-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,6-8H,1,4-5H2,2H3,(H,10,11)

InChI Key

JCYVKRFGVAUOTR-UHFFFAOYSA-N

SMILES

CC1C(CCC1C(=O)O)C=C

Canonical SMILES

CC1C(CCC1C(=O)O)C=C

synonyms

Cyclopentanecarboxylic acid, 3-ethenyl-2-methyl-

Origin of Product

United States

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